2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic protons: Two doublets at δ 7.25–7.35 ppm (C3/C5) and δ 6.80–6.90 ppm (C6), split due to para-chlorine’s electron-withdrawing effect.
- Side chain protons:
- C1-H (R-configuration): δ 3.10–3.30 ppm (multiplet).
- C2-H (S-configuration): δ 3.50–3.70 ppm (doublet of doublets).
- Hydroxyl (-OH): δ 1.50–2.00 ppm (broad singlet, exchangeable).
¹³C NMR :
Infrared (IR) Spectroscopy
- O-H stretch: Broad band at 3200–3400 cm⁻¹.
- N-H stretch: Medium band at 3300–3500 cm⁻¹.
- C-Cl stretch: Strong absorption at 750–800 cm⁻¹.
UV-Vis Spectroscopy
- λ_max ≈ 275 nm (π→π* transition of the aromatic ring), with a redshift due to the electron-withdrawing chlorine substituent.
Comparative Structural Analysis with Related Chlorophenol Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
The ortho placement of the amino alcohol side chain in this compound enhances steric interactions with the phenolic ring, potentially increasing conformational rigidity compared to meta-substituted derivatives. The chlorine atom’s strong electron-withdrawing effect further polarizes the aromatic system, influencing reactivity in electrophilic substitution reactions.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
KCZAICOPPILPEW-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the Sharpless asymmetric dihydroxylation of a suitable precursor, followed by further functional group transformations . The reaction conditions often include the use of chiral catalysts and specific reagents to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects
- 4-Chlorophenol Derivatives: The presence of a chlorine atom at the para position (4-chlorophenol) introduces electron-withdrawing effects, which stabilize intermediates in substitution reactions. For example, in triazine scaffold synthesis, 4-chlorophenol exhibits higher regioselectivity compared to ortho- or meta-chlorophenols, as evidenced by product ratios of 97:2:1 vs. 8:2:1 when purified intermediates are used .
- Amino Alcohol Side Chains: The (1R,2S)-configured amino-hydroxypropyl group in the target compound contrasts with bulkier analogs like cyclopentylmethyl-substituted aminophenols (e.g., in ).
Stereochemical Impact
- Compounds with dual chiral centers (e.g., R,R configurations in ) form intramolecular hydrogen bonds (O–H⋯N, 2.647 Å) that stabilize specific conformations, such as envelope-shaped five-membered rings. The (1R,2S) configuration in the target compound may alter hydrogen-bonding networks, affecting solubility and catalytic activity .
Reaction Selectivity
- Oxidation Behavior: In MnO₂-mediated oxidations, methylamino groups in similar compounds undergo unexpected oxidation due to steric shielding of alternative reactive sites. The hydroxypropyl group in the target compound may resist such oxidation, favoring alternative reaction pathways .
- Product Distribution: Electron-deficient phenols (e.g., 4-chlorophenol) in stepwise syntheses yield fewer side products (97:2:1 ratio) compared to electron-neutral phenols, emphasizing the role of electronic effects in reaction control .
Catalytic Performance
- Hydrogen-Bonding Networks : Strong intramolecular O–H⋯N bonds (as in ) enhance structural rigidity, which is critical for asymmetric induction. The target compound’s (1R,2S) configuration may optimize active-site geometry for substrate binding .
Data Tables
Table 1: Comparative Properties of Selected Aminophenol Derivatives
Table 2: Reaction Outcomes with Chlorophenol Derivatives
Research Findings and Implications
- Stereochemical Control: The (1R,2S) configuration in the target compound may offer superior enantioselectivity in catalysis compared to R,R-configured analogs, as minor stereochemical changes drastically alter transition-state interactions .
- Synthetic Optimization: Use of electron-deficient phenols and purified intermediates minimizes side reactions, a principle applicable to the synthesis of the target compound .
- Structural Insights : Intramolecular hydrogen bonds and spiral chain formation in analogous compounds suggest strategies for designing self-assembling catalytic systems .
Biological Activity
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol, commonly referred to as 2-amino-4-chlorophenol, is an organic compound with significant biological activity. Its structure includes a chlorinated phenolic moiety and an amino alcohol functionality, which contribute to its diverse chemical properties and potential applications in pharmacology and toxicology.
- Molecular Formula : C9H12ClNO2
- Molecular Weight : 201.65 g/mol
- Functional Groups : Amino group, hydroxyl group, and chlorinated aromatic ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including cytotoxicity, nephrotoxicity, and potential therapeutic effects. The following sections detail these activities along with relevant case studies and findings.
Cytotoxic Activity
Studies have demonstrated that this compound possesses notable cytotoxic effects against various cancer cell lines. For example:
- Human Lung Adenocarcinoma (A549) : The compound showed an IC50 value of less than 10 µM, indicating effective inhibition of cell proliferation.
- Human Melanoma (A375) : Exhibited significant cytotoxicity with an IC50 of 5.7 µM, suggesting potential as an anti-cancer agent .
Nephrotoxicity
Chronic bioassays in animal models have revealed nephrotoxic effects associated with the compound:
- Renal Function Impairment : Studies indicated that exposure led to elevated serum creatinine levels and impaired renal function.
- Proximal Tubular Damage : Histopathological examinations demonstrated damage to renal tubules, raising concerns about the safety profile of the compound for therapeutic use.
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxicity of this compound using the MTT assay across various human cancer cell lines. The results indicated:
- Cell Lines Tested : A549 (lung), A375 (melanoma), HeLa (cervical).
- Results :
Study 2: Nephrotoxic Effects in Animal Models
In a chronic toxicity study involving rats:
- Dosage : Administered at varying concentrations over a period of four weeks.
- Findings :
- Significant increase in blood urea nitrogen (BUN) and serum creatinine levels.
- Histological examination revealed tubular necrosis and interstitial fibrosis.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloroaniline | Amino group para to chlorine | Used in dye manufacturing; less toxic than others |
| 3-Chloroaniline | Amino group meta to chlorine | Exhibits different reactivity patterns |
| 4-Chlorophenol | Hydroxyl group para to chlorine | Commonly used as an antiseptic; lower toxicity |
| 2-Amino-4-chlorophenol | Similar structure but lacks hydroxypropyl | More pronounced biological activity |
The unique combination of functionalities in this compound distinguishes it from these compounds, particularly regarding its specific biological activities and potential applications in pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
